6-(Methylamino)nicotinaldehyde
Overview
Description
6-(Methylamino)nicotinaldehyde is an organic compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol . This compound features both an aldehyde and a methylamino group attached to a pyridine ring, making it a versatile starting material for the synthesis of various heterocyclic compounds . It is particularly useful in the study of nicotinic acid derivatives and the design of novel ligands for metal coordination chemistry .
Preparation Methods
The synthesis of 6-(Methylamino)nicotinaldehyde typically involves the reaction of nicotinaldehyde with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-(Methylamino)nicotinaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
6-(Methylamino)nicotinaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Methylamino)nicotinaldehyde involves its ability to act as a versatile intermediate in various chemical reactions. The aldehyde group can undergo condensation reactions to form more complex molecules, while the methylamino group can participate in nucleophilic substitution reactions . The pyridine ring can coordinate to transition metals, making it useful in the design of novel ligands for metal coordination chemistry .
Comparison with Similar Compounds
6-(Methylamino)nicotinaldehyde can be compared with other similar compounds such as:
Nicotinaldehyde: Lacks the methylamino group, making it less versatile in certain synthetic applications.
Picolinaldehyde: Has the aldehyde group at a different position on the pyridine ring, leading to different reactivity and applications.
Isonicotinaldehyde: Similar to picolinaldehyde but with the aldehyde group at yet another position on the pyridine ring.
The uniqueness of this compound lies in its combination of an aldehyde and a methylamino group on the pyridine ring, which provides a versatile platform for the synthesis of various heterocyclic compounds and the design of novel ligands .
Properties
IUPAC Name |
6-(methylamino)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-8-7-3-2-6(5-10)4-9-7/h2-5H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCZNHSXCGRJGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593574 | |
Record name | 6-(Methylamino)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72087-21-9 | |
Record name | 6-(Methylamino)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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